The synthesis of 5-Chloroquinolin-8-ol can be achieved through several methods. One common approach involves the reaction of 5-chloro-8-hydroxyquinoline with 2-fluorobenzoyl chloride in the presence of a suitable base, such as triethylamine. [] This reaction proceeds through an esterification mechanism, where the hydroxyl group of 5-chloro-8-hydroxyquinoline reacts with the acyl chloride to form the corresponding ester. []
Crystallographic studies revealed that the central ester fragment (C8/O1/C10(O2)/C11) of 5-Chloroquinolin-8-ol adopts an almost planar conformation, with a root mean square (r.m.s.) deviation of 0.0612 Å. [] This fragment forms dihedral angles of 76.35(6)° and 12.89(11)° with the quinoline and phenyl rings, respectively. [] The molecule exhibits C–H...X (X = halogen) non-classical hydrogen bonds and halogen…halogen interactions with distances shorter than the sum of the van der Waals radii (3.2171(15) Å). []
The mechanism of action of 5-Chloroquinolin-8-ol varies depending on the specific application. For instance, its antimicrobial activity is attributed to its ability to chelate metal ions, particularly iron and copper, which are essential for bacterial growth. [] By sequestering these metal ions, 5-Chloroquinolin-8-ol disrupts crucial metabolic processes in bacteria, ultimately leading to their demise.
Furthermore, 5-Chloroquinolin-8-ol has been identified as an activator of the two-pore domain potassium channel TRESK. [] Although the precise mechanism remains unclear, this activation suggests potential therapeutic applications for migraine treatment, given the link between TRESK loss-of-function mutations and migraine with aura. []
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0